Simalikalactone D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

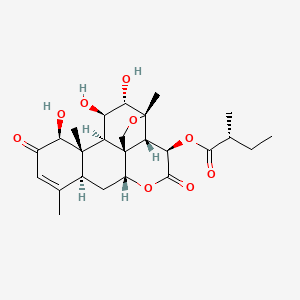

Simalikalactone D is a naturally occurring compound with the molecular formula C25H34O9 . It belongs to the class of triterpenoids, specifically dammaranes . This compound has garnered significant interest due to its unique structure and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Simalikalactone D involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

Formation of the core structure: This involves cyclization reactions to form the dammarane skeleton.

Functional group modifications: Introduction of hydroxyl and other functional groups through oxidation and reduction reactions.

Final assembly: Coupling reactions to attach side chains and complete the molecule.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry and biotechnology may pave the way for scalable production methods in the future.

Analyse Des Réactions Chimiques

Regioselective Bishydroxylmethylation

The synthesis of SKD from (S)-(+)-carvone begins with regioselective bishydroxylmethylation , introducing two hydroxymethyl groups at specific positions on the bicyclic framework. This step establishes foundational stereochemistry critical for subsequent transformations .

| Reaction Parameter | Details |

|---|---|

| Substrate | (S)-(+)-carvone |

| Key Reagents | Formaldehyde, acid catalyst |

| Outcome | Introduces two hydroxymethyl groups with regioselectivity |

Stereocontrolled Epoxidation

A stereocontrolled epoxidation follows, generating an epoxy ring while preserving the desired stereochemistry. This reaction is pivotal for forming the oxirane bridge, a structural hallmark of quassinoids .

| Reaction Parameter | Details |

|---|---|

| Epoxidation Agent | m-CPBA (meta-chloroperbenzoic acid) |

| Stereochemical Outcome | Retains configuration for downstream cyclization |

Epoxymethano-Bridge Formation

The epoxymethano-bridge is constructed via nucleophilic attack on the epoxide, forming a bicyclic system. This step facilitates rigidity in the intermediate, enabling subsequent sigmatropic rearrangements .

1,3-Sigmatropic Rearrangement

A 1,3-sigmatropic rearrangement repositions substituents to establish the quassinoid skeleton. This thermal or acid-catalyzed process redistributes electron density, enabling access to otherwise inaccessible stereocenters .

| Rearrangement Type | Conditions | Impact |

|---|---|---|

| Cope or Claisen | Heat or Lewis acid | Relocates carbonyl groups |

Intramolecular Diels-Alder Reaction

The synthesis culminates in an intramolecular Diels-Alder reaction , forming the pentacyclic core of SKD. This [4+2] cycloaddition between a diene and dienophile proceeds with high stereoselectivity, creating two new rings in a single step .

| Diels-Alder Parameters | Details |

|---|---|

| Diene Component | Electron-rich conjugated diene |

| Dienophile | Electron-deficient alkene |

| Stereochemical Control | Endo transition state favored |

Structural Revisions and Analytical Insights

While not a chemical reaction, NMR and X-ray diffraction studies (Table 1) revised SKD’s original structural assignments, correcting carbon chemical shifts for C-8 (45.9 ppm vs. 47.7 ppm) and C-10 (47.7 ppm vs. 45.9 ppm) .

<a id="table1"></a>

| Atom | Originally Reported δ<sub>C</sub> | Revised δ<sub>C</sub> |

|---|---|---|

| C-8 | 47.7 | 45.9 |

| C-10 | 45.9 | 47.7 |

| C-19 | 22.9 | 11.4 |

Applications De Recherche Scientifique

Antimalarial Activity

Simalikalactone D has been extensively studied for its antimalarial properties. Research indicates that it is one of the active components responsible for the antiplasmodial activity of Quassia amara extracts. In vitro studies demonstrated that SKD exhibits significant activity against Plasmodium falciparum, particularly during the 30-hour mark of the parasite's life cycle when DNA replication occurs in mature trophozoites. The compound was shown to synergize with conventional antimalarial drugs like atovaquone, enhancing their efficacy without inducing apoptosis in lymphoblastic cells at concentrations up to 200 μM .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound across various cancer types. Notably, it has shown cytotoxic effects against several breast cancer cell lines, including SKBR3, MDA-MB-231, and MDA-MB-468. The half-maximal inhibitory concentrations (IC50) were found to be 60.0 nM, 65.0 nM, and 116 nM, respectively . Furthermore, SKD inhibits cancer cell migration and clonogenic potential, suggesting it may reduce tumor growth and metastasis .

Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (nM) | Type |

|---|---|---|

| A2780CP20 | 55 | Ovarian Cancer |

| MDA-MB-231 | 65 | Breast Cancer |

| MDA-MB-435 | 58 | Breast Cancer |

| PC3 | 218 | Prostate Cancer |

| HCT-116 | N/A | Colon Cancer |

| SH-SY5Y | N/A | Neuroblastoma |

Case Studies and Research Findings

- Antimalarial Effects : A study demonstrated that this compound effectively inhibited Plasmodium falciparum at specific stages of its life cycle while showing no significant toxicity to human lymphocytes at therapeutic concentrations .

- Anticancer Mechanisms : Research focusing on breast cancer cell lines revealed that SKD not only induced apoptosis but also affected cellular migration and proliferation rates. The compound's ability to inhibit colony formation suggests a potential role in preventing metastasis .

- In Vitro Studies : Additional studies have confirmed that SKD exhibits potent cytotoxicity across various aggressive cancer types, indicating its broad applicability in oncology .

Mécanisme D'action

The mechanism of action of Simalikalactone D involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Binding to receptors: Interacting with cellular receptors to modulate signaling pathways.

Enzyme inhibition: Inhibiting specific enzymes involved in disease processes.

Gene expression: Modulating the expression of genes related to inflammation and cancer.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Simalikalactone A

- Simalikalactone B

- Simalikalactone C

Uniqueness

Simalikalactone D is unique due to its specific arrangement of functional groups and its distinct biological activities. Compared to other similar compounds, it may have different potency and selectivity for its molecular targets.

Propriétés

Numéro CAS |

35321-80-3 |

|---|---|

Formule moléculaire |

C25H34O9 |

Poids moléculaire |

478.5 g/mol |

Nom IUPAC |

[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate |

InChI |

InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24+,25-/m1/s1 |

Clé InChI |

OKIKYYZNNZCZRX-JCZOWBQHSA-N |

SMILES |

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |

SMILES isomérique |

CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C |

SMILES canonique |

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |

Synonymes |

simalikalactone D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.